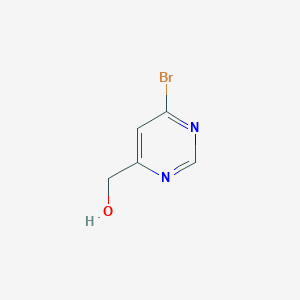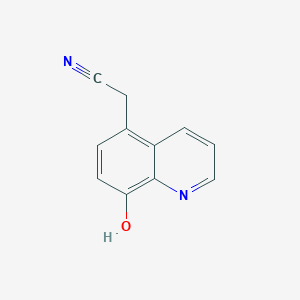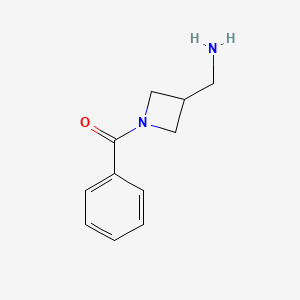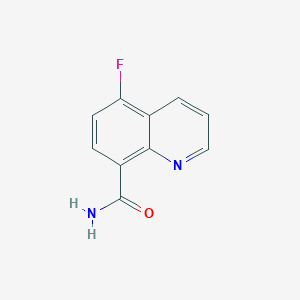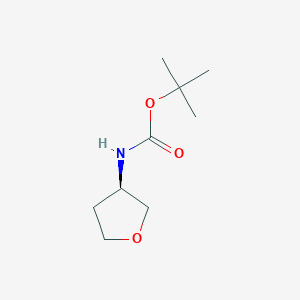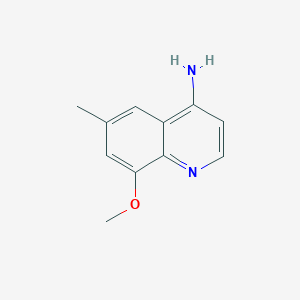
(R)-tert-Butyl (3-methylbutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (3-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl (3-methylbutan-2-yl)carbamate typically involves the reaction of ®-3-methylbutan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl (3-methylbutan-2-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: ®-tert-Butyl (3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Scientific Research Applications
®-tert-Butyl (3-methylbutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing the active amine upon enzymatic cleavage of the carbamate group. This process involves the hydrolysis of the carbamate bond, leading to the formation of the corresponding amine and carbon dioxide .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the chiral center.
tert-Butyl (2-methylpropyl)carbamate: Similar but with a different alkyl group.
tert-Butyl (3-methylbutyl)carbamate: Similar but with a different stereochemistry.
Uniqueness: ®-tert-Butyl (3-methylbutan-2-yl)carbamate is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. This makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and other biologically active molecules .
Properties
CAS No. |
293305-73-4 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
AXYWAWQXZRZXSM-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


